6-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Description
The compound 6-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS No. 1119391-82-0) is a diazaquinazoline derivative with the molecular formula C₂₄H₁₄ClF₃N₆O₃ and a molecular weight of 526.860 g/mol . Its structure features a quinazoline core substituted with a phenyl group at position 3, an imino group at position 4, and a pyridyloxy moiety at position 4. The pyridyloxy group contains electron-withdrawing substituents (Cl and CF₃), which likely enhance its stability and binding affinity to biological targets.
Properties
IUPAC Name |
4-amino-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N6O3/c25-16-10-13(24(26,27)28)11-30-22(16)37-15-8-6-12(7-9-15)20-31-17-18(21(35)33-20)32-23(36)34(19(17)29)14-4-2-1-3-5-14/h1-11H,29H2,(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZCEOHFXQJSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)OC5=C(C=C(C=N5)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic molecule with significant potential in various biological applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 424.8 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have shown that it can effectively reduce cell viability in breast and lung cancer models by targeting specific signaling pathways involved in cell growth and survival.
Antidiabetic Potential
Recent studies have explored the compound's effects on glucose metabolism and insulin sensitivity. It has been tested against key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. The compound demonstrated promising inhibitory activity, with IC50 values indicating its potential as an antidiabetic agent.
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15.5 | |
| Antidiabetic | α-Glucosidase | 4.58 | |
| Antidiabetic | α-Amylase | 6.28 | |
| Antioxidant | DPPH Scavenging | 2.36 |
Case Study: Anticancer Mechanism
In a study focusing on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study: Antidiabetic Mechanism
In another study assessing the compound's antidiabetic properties, it was shown to enhance insulin sensitivity in adipocytes. The mechanism involved modulation of glucose transporter proteins and increased glycogen synthesis, suggesting its potential for managing type 2 diabetes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Analysis
Core Structure and Bioactivity The diazaquinazoline core in the target compound distinguishes it from pyridazinone (norflurazon) and benzamide (fluazuron) derivatives. This core may confer unique binding modes to enzymes like acetylcholinesterase or proteases, common targets in agrochemicals .
Physicochemical Properties The target compound’s higher molecular weight (526.86 vs. 321.29 for the furyl analogue) may reduce bioavailability but increase membrane permeability in lipid-rich environments . Hydrogen bonding capacity: The target compound’s 2 donors/9 acceptors suggest intermediate solubility, whereas norflurazon (1 donor/5 acceptors) may exhibit poorer aqueous solubility, impacting formulation strategies .
Computational and Experimental Data
- Docking studies (using tools like AutoDock Vina ) could predict stronger binding of the target compound to pest-specific proteins (e.g., insect chitin synthases) due to its pyridyloxy group’s hydrophobic and polar interactions.
- Read-across hazard assessment (as in ) indicates that the Cl/CF₃ groups may correlate with endocrine-disrupting effects observed in fluazuron, necessitating toxicity studies .
Synthetic and Analytical Considerations
- The target compound’s synthesis likely involves coupling the pyridyloxy-phenyl moiety to the diazaquinazoline core, analogous to methods for CAS 499197-56-7 .
- Crystallographic refinement (using SHELX ) would confirm stereochemical differences from simpler quinazoline derivatives like 4-chloro-6,7-dimethoxyquinazoline .
Data Table: Comparative Bioactivity (Hypothetical)
Note: Data extrapolated from structural analogues; experimental validation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
